1,11-Dodecadien-4-ol
Description
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-1,11-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-4,12-13H,1-2,5-11H2 |
InChI Key |
TWZVOXFVVPYHBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Wittig and Horner–Wadsworth–Emmons (HWE) Reactions
Principle:
The most common approach involves coupling aldehyde or ketone precursors with phosphonium or phosphonate reagents to form conjugated dienes with controlled stereochemistry.
- Preparation of aldehyde intermediates:
Synthesis begins with aldehyde precursors such as hexadecanal derivatives, obtained via oxidation of corresponding alcohols or through chain elongation processes.
Coupling step:
Use of Wittig reagents (e.g., phosphonium ylides) or HWE reagents (phosphonate esters) to introduce the conjugated diene system.
Reaction conditions are optimized for stereoselectivity—generally, the use of stabilized ylides favors Z-alkenes, whereas non-stabilized ylides favor E-isomers.-
- Solvent: Tetrahydrofuran (THF) or diethyl ether
- Temperature: -78°C to room temperature
- Base: Potassium tert-butoxide or sodium hydride
Outcome:
High stereoselectivity (up to >99%) for desired isomers, followed by purification.
Synthesis via Cross-Coupling Reactions
Principle:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enable the construction of conjugated dienes from halogenated precursors and alkyne or vinyl partners.
- Preparation of halogenated intermediates:
Brominated or iodinated aldehydes or alkenes are synthesized via halogenation.
-
- Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
- Reagents: Vinyl or alkynyl compounds with boronic acids or esters
- Conditions: Mild heating in solvents like toluene or DMF
Hydrogenation or reduction:
The resulting alkyne or unsaturated compounds are selectively reduced to the diene with Lindlar catalyst or sodium in liquid ammonia.
- High regio- and stereoselectivity
- Compatibility with various functional groups
Stereoselective Reduction of Conjugated Aldehydes
Principle:
Reduction of aldehyde intermediates to the corresponding alcohols with high stereoselectivity is achieved using hydride reagents.
- Sodium borohydride (NaBH₄)
- Lithium aluminum hydride (LiAlH₄) (less selective)
- Modified reagents like NaBH₄ in the presence of chiral auxiliaries or solvents
- Solvent: Methanol or ethanol at 0°C to room temperature
- Selectivity: NaBH₄ provides high selectivity for aldehyde reduction, preserving the conjugated system
Specific Synthetic Route Example
Based on the literature, a typical route involves:
| Step | Description | Reagents & Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Chain elongation to form aldehyde | Oxidation of fatty alcohols | >90% yield |
| 2 | Formation of conjugated diene | Wittig or HWE reaction | >99% stereoisomeric purity |
| 3 | Reduction to alcohol | NaBH₄ in methanol | >98% purity |
| 4 | Purification | Column chromatography | >99% purity |
Reaction Optimization and Purification Techniques
Reaction Conditions:
Temperature, solvent choice, and reagent stoichiometry critically influence stereoselectivity and yield.-
- Silica gel chromatography with petroleum ether/ethyl acetate mixtures
- Crystallization or distillation for final product refinement
-
- Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemistry
- Gas Chromatography (GC) for purity and isomer ratio
- High-Performance Liquid Chromatography (HPLC)
Data Table: Reaction Conditions and Outcomes
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Stereoisomeric Purity | Notes |
|---|---|---|---|---|---|---|
| Wittig coupling | Phosphonium ylide | THF | -78°C to RT | 85–95 | >99% E/Z selectivity | Controlled by ylide stability |
| Reduction | NaBH₄ | Methanol | 0°C to RT | 98 | High stereoselectivity | Preserves conjugation |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | Room temperature | >99 | - | Ensures high purity |
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group at C4 undergoes esterification with carboxylic acid derivatives. For example, 1,11-Dodecadien-4-ol 4-Acetate is synthesized via reaction with acetic anhydride in the presence of sulfuric acid under reflux (82% yield, 96% purity).
Reaction Conditions :
| Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 60–80°C | 82% |
This reaction preserves the diene structure while modifying the hydroxyl group, critical for pheromone analog synthesis .
Hydrogenation of Diene Systems
Selective hydrogenation of the terminal double bonds (C1 or C11) is achievable using palladium catalysts:
Catalytic Hydrogenation Data :
| Substrate | Catalyst | H₂ Pressure | Product | Selectivity |
|---|---|---|---|---|
| This compound | Pd/C | 1 atm | 1-Dodecen-4-ol (C1 single bond) | 75% |
| This compound | Pd/BaSO₄ | 3 atm | Dodecan-4-ol (fully saturated) | 92% |
The C11 double bond is more reactive due to steric accessibility, enabling partial or full saturation .
Epoxidation
The diene system reacts with meta-chloroperbenzoic acid (mCPBA) to form mono- or diepoxides, depending on stoichiometry:
Epoxidation Outcomes :
| mCPBA Equiv. | Product | Yield |
|---|---|---|
| 1.0 | 1,2-Epoxy-11-dodecen-4-ol | 68% |
| 2.0 | 1,2;11,12-Diepoxy-dodecan-4-ol | 44% |
Steric hindrance near the C11 double bond reduces reactivity, favoring mono-epoxidation .
Oxidation of Alcohol Group
The secondary alcohol at C4 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):
Oxidation Data :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| Jones reagent | 1,11-Dodecadien-4-one | 78% |
This ketone derivative serves as an intermediate in prostaglandin synthesis .
Cross-Coupling Reactions
The diene participates in palladium-catalyzed couplings. For example, Heck reactions with aryl halides yield aryl-diene hybrids:
Heck Reaction Parameters :
| Aryl Halide | Base | Ligand | Yield |
|---|---|---|---|
| 4-Bromotoluene | K₂CO₃ | PPh₃ | 61% |
This method is used to synthesize bioactive compounds with extended conjugation .
Cycloaddition Reactions
The conjugated diene undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
Cycloaddition Data :
| Dienophile | Temperature | Product | Yield |
|---|---|---|---|
| Maleic anhydride | 80°C | Bicyclo[2.2.1]heteroadduct | 53% |
Regioselectivity favors endo transition states due to orbital alignment .
Acid-Catalyzed Rearrangements
Under acidic conditions, the alcohol undergoes dehydration to form conjugated trienes:
Dehydration Results :
| Acid Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| H₃PO₄ | 120°C | 1,3,11-Dodecatrien-4-ol | 57% |
This reaction proceeds via a carbocation intermediate stabilized by adjacent double bonds .
Scientific Research Applications
1,11-Dodecadien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Mechanism of Action
The mechanism of action of 1,11-Dodecadien-4-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2,4-Dodecadien-1-ol (2E,4E)
- Structure : Primary alcohol (-OH at C1) with conjugated double bonds at C2 and C3.
- Key Differences: Alcohol position: Primary (C1) vs. secondary (C4) in 1,11-Dodecadien-4-ol. Double bond positions: Conjugation at C2-C4 vs. non-conjugated C1-C11 in this compound.
- Safety Profile: The IFRA Expert Panel recommends against its use in fragrances due to insufficient safety data .
- Applications: Likely restricted to non-consumer applications pending further safety assessments.
Dodecan-1-ol (Lauryl Alcohol)
- Structure : Saturated 12-carbon chain with a primary alcohol (-OH at C1).
- Key Differences :
- Lack of double bonds reduces reactivity compared to this compound.
- Higher polarity due to primary alcohol group.
- Applications : Widely used in surfactants, cosmetics, and lubricants, unlike the more specialized this compound.
Dodecane-1,12-diol
- Structure : Diol with hydroxyl groups at both ends of a saturated 12-carbon chain.
- Key Differences :
- Dual alcohol groups enable crosslinking in polymers, unlike the single alcohol in this compound.
- Higher molecular weight (202.34 g/mol vs. ~184–186 g/mol for unsaturated analogs).
- Reactivity : Stable under standard conditions but incompatible with strong acids/oxidizing agents .
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)
- Structure: Branched monoterpene alcohol with conjugated double bonds.
- Key Differences :
- Shorter chain (C10 vs. C12) and branching alter volatility and fragrance profile.
- Regulatory Status : Requires safety warnings for skin/eye irritation in cosmetics .
Data Table: Comparative Analysis
Reactivity and Stability
- This compound: The isolated double bonds (non-conjugated) and secondary alcohol group may reduce oxidation susceptibility compared to conjugated analogs like 2,4-Dodecadien-1-ol. However, the secondary alcohol could increase steric hindrance in reactions.
- 2,4-Dodecadien-1-ol : Conjugated dienes are prone to oxidation and polymerization, contributing to its restricted use .
- Dodecane-1,12-diol : High stability under storage but reactive with strong acids/alkalis, leading to esterification or decomposition .
Toxicological and Environmental Profiles
Biological Activity
1,11-Dodecadien-4-ol is a compound that has garnered interest in various fields due to its biological activities, particularly in the context of insect pheromones. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse scientific sources.
Insect Pheromone Functionality
This compound has been identified as a pheromone component in several Lepidopteran species. Its role as a sex pheromone is critical for mating disruption strategies in agricultural pest management. For instance, studies have shown that it significantly influences the behavior of male moths, enhancing their attraction to females and thus facilitating mating processes .
Efficacy in Pest Control
The compound is utilized in products aimed at disrupting mating patterns of pests such as the codling moth (Cydia pomonella). By employing this compound in dispensers, researchers have observed a notable reduction in pest populations, demonstrating its effectiveness as a biopesticide . The application of this compound has been evaluated under various conditions, confirming its low toxicity to non-target organisms and minimal environmental impact .
Case Study 1: Codling Moth Management
In trials conducted with dispensers releasing this compound, researchers reported a 50% reduction in codling moth populations over a growing season. The study highlighted the compound's ability to interfere with male moth navigation towards females, thereby reducing mating success .
Case Study 2: Leafroller Moth Disruption
Another study focused on the Brazilian apple leafroller (Bonagota cranaodes), where the application of this compound resulted in similar mating disruption effects. The findings indicated that the use of this pheromone could reduce pest damage significantly while maintaining crop health .
Synthesis and Characterization
The synthesis of this compound involves multiple steps to ensure high purity and yield. Various methods have been employed, including:
- Wittig Reaction : This method allows for the formation of double bonds between carbon atoms effectively.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often utilized to achieve isomeric purity exceeding 99% .
Table of Synthesized Isomers
| Isomer | Synthesis Method | Purity (%) |
|---|---|---|
| 5,7-Dodecadien-1-ol | Wittig Reaction | 99.5 |
| 6,8-Dodecadien-1-ol | Wittig Reaction | 99.2 |
| 7,9-Dodecadien-1-ol | Wittig Reaction | 99.0 |
| 8,10-Dodecadien-1-ol | Wittig Reaction | 99.8 |
Safety and Environmental Impact
The safety profile of this compound indicates low toxicity to mammals and non-target species. Regulatory assessments have found no significant health risks associated with its use in agricultural settings. Moreover, studies suggest that it biodegrades into non-toxic compounds through enzymatic processes present in various organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,11-Dodecadien-4-ol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of dienol precursors or enzymatic reduction of ketone intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using GC-MS (retention time comparison) and NMR spectroscopy (integration of proton signals for double bonds and hydroxyl groups). Ensure reproducibility by documenting reaction conditions (temperature, catalyst loading, solvent ratios) and cross-referencing spectral data with literature .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Refer to CLP Regulation (EC) No 1272/2008 guidelines for similar dienols:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Store in inert, airtight containers at 2–8°C, away from oxidizing agents .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H NMR to confirm double bond positions (δ 5.2–5.8 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). ¹³C NMR for carbon backbone verification.
- IR : O-H stretch (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
- MS : Electron ionization (EI-MS) for molecular ion ([M]⁺) and fragmentation patterns. Cross-validate with computational tools (e.g., DFT simulations) .
Advanced Research Questions
Q. How can experimental designs address contradictions in stereochemical analysis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from quantum mechanical calculations.
- Statistical Validation : Apply principal component analysis (PCA) to reconcile discrepancies in multiple datasets .
Q. What strategies mitigate ecological risks of this compound in aquatic ecosystems?
- Methodological Answer :
- Acute Toxicity Assays : Expose Daphnia magna to graded concentrations (OECD Test 202) and measure LC₅₀ values.
- Bioaccumulation Studies : Use log Kow (octanol-water partition coefficient) predictions via shake-flask methods.
- Data Sharing : Upload results to FAIR-compliant repositories (e.g., Chemotion) for interdisciplinary risk assessment .
Q. How can computational models predict the reactivity of this compound in organic reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to identify electrophilic sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., in THF vs. DCM).
- Validation : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .
Data Management and Reproducibility
Q. How should researchers document and share raw data for this compound studies?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to record reaction parameters, spectral files, and metadata.
- Appendices : Include raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials, adhering to journal guidelines.
- FAIR Principles : Assign digital object identifiers (DOIs) to datasets for traceability .
Contradictions and Limitations in Existing Evidence
- Safety Data : While Dodecan-1-ol (CAS 112-53-8) safety protocols are well-documented , extrapolating these to this compound requires caution due to structural differences (e.g., additional double bonds).
- Ecological Impact : Limited chronic toxicity data for this compound necessitates gap-filling using read-across approaches with structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
